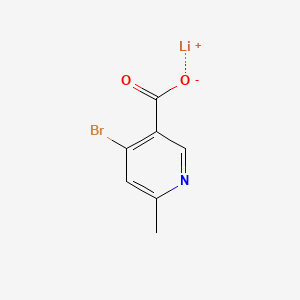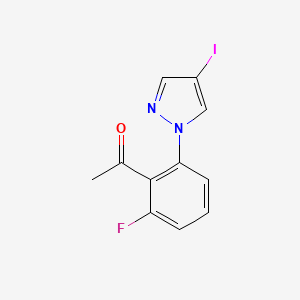
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate is an organic compound that features a pyrrolidine ring substituted with a methyl group and a nitrile group, along with a trifluoroacetate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolidine-3-carbonitrile trifluoroacetate typically involves the reaction of 5-Methylpyrrolidine-3-carbonitrile with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroacetate salt. The process may involve:
Starting Materials: 5-Methylpyrrolidine-3-carbonitrile and trifluoroacetic acid.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Methylpyrrolidine-3-carbonitrile trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methylpyridine-3-carbonitrile
- 5-(Trifluoromethyl)pyridine-3-carbonitrile
- 5-Methylpyrrolidine-3-carboxylate
Uniqueness
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate is unique due to the presence of both a nitrile group and a trifluoroacetate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds. The trifluoroacetate group also enhances the compound’s solubility and compatibility with various solvents, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11F3N2O2 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
5-methylpyrrolidine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c1-5-2-6(3-7)4-8-5;3-2(4,5)1(6)7/h5-6,8H,2,4H2,1H3;(H,6,7) |
Clave InChI |
UIQFNTKXDQEFKO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1)C#N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)



![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)


![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
